Hexamethylindanopyran, (4R,7R)-

Enantioselective olfaction Synthetic musk SAR Chiral fragrance analysis

(4R,7R)-Hexamethylindanopyran (CAS 252933-48-5) is a single, enantiomerically pure stereoisomer of the synthetic polycyclic musk galaxolide (HHCB). While commercial galaxolide is produced and used as a mixture of four stereoisomers [(4R,7R), (4R,7S), (4S,7S), (4S,7R)] , the isolated (4R,7R) form exhibits fundamentally different olfactory and biological properties.

Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
CAS No. 252933-48-5
Cat. No. B12745809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylindanopyran, (4R,7R)-
CAS252933-48-5
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C
InChIInChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1
InChIKeyONKNPOPIGWHAQC-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R,7R)-Hexamethylindanopyran (CAS 252933-48-5): Procurement-Grade Overview for a Stereochemically Defined Synthetic Musk Isomer


(4R,7R)-Hexamethylindanopyran (CAS 252933-48-5) is a single, enantiomerically pure stereoisomer of the synthetic polycyclic musk galaxolide (HHCB). While commercial galaxolide is produced and used as a mixture of four stereoisomers [(4R,7R), (4R,7S), (4S,7S), (4S,7R)] [1], the isolated (4R,7R) form exhibits fundamentally different olfactory and biological properties. The compound has the molecular formula C₁₈H₂₆O, a molecular weight of 258.4 g/mol, and features chiral centers at the 4 and 7 positions of the cyclopenta[g]benzopyran ring system . Its availability as a discrete stereoisomer, rather than as part of the commercial racemic mixture, enables precise structure-activity relationship (SAR) studies, environmental fate tracking, and quality-controlled reference standard applications that are impossible with the undefined isomeric blend.

Why Substituting (4R,7R)-Hexamethylindanopyran with Commercial Galaxolide or AHTN Leads to Erroneous Conclusions


Generic substitution with commercial galaxolide (mixed isomers, CAS 1222-05-5) or structurally related polycyclic musks such as tonalide (AHTN, CAS 21145-77-7) introduces uncontrolled experimental variables that can invalidate comparative studies. The commercial galaxolide mixture derives its potent musk character almost entirely from the (−)-(4S)-isomers, while the (+)-(4R)-isomers — including the (4R,7R) form — are weak to nearly odorless [1]. In biological assays, the commercial mixture presents an averaged response from four stereoisomers with differing receptor interaction profiles, obscuring the true structure-activity relationship. Furthermore, HHCB and AHTN differ substantially in bioaccumulation potential (BCF: 1584 vs. 597), androgen receptor antagonism (IC₅₀: 1.0×10⁻⁷ M vs. 1.5×10⁻⁷ M), and aquatic toxicity (5-d-EC₅₀: 0.059 vs. 0.026 mg/L), meaning that using one as a proxy for the other — let alone an undefined isomeric mixture for a defined stereoisomer — generates data that are not scientifically interchangeable [2][3][4].

Quantitative Differentiation Evidence for (4R,7R)-Hexamethylindanopyran Against Closest Analogs


Olfactory Potency Gap: Near-Odorless (4R,7R)-Isomer vs. Musk-Potent (4S)-Isomers

In the seminal enantioselective olfactory characterization by Fráter et al. (1999), the four stereoisomers of HHCB were individually synthesized and evaluated by GC/olfactometry. The powerful musk odor of galaxolide was attributed exclusively to the (−)-(4S)-configured isomers — (4S,7R) and (4S,7S) — which exhibited potent, diffusive musk notes. In contrast, both (+)-(4R)-isomers, specifically (4R,7S) and (4R,7R), were characterized as 'weak to almost odorless' [1]. This represents a qualitative functional differentiation rather than merely a quantitative potency shift: the (4R,7R) isomer essentially lacks the primary commercial function of the mixed product, making it uniquely suited as a negative control or an analytical reference standard for chiral separation method development.

Enantioselective olfaction Synthetic musk SAR Chiral fragrance analysis

Androgen Receptor Antagonism: HHCB vs. AHTN and In-Class Polycyclic Musks

Mori et al. (2007) evaluated six polycyclic musk compounds for hormonal activity using stably transfected Chinese hamster ovary (CHO) cell reporter gene assays. HHCB (as the commercial isomeric mixture) demonstrated dose-dependent antagonistic activity toward the human androgen receptor (hAR) with an IC₅₀ of 1.0×10⁻⁷ M. This was the most potent AR antagonism observed among all tested compounds. The structurally related AHTN showed measurably weaker AR antagonism (IC₅₀: 1.5×10⁻⁷ M), while ADBI was considerably less potent (IC₅₀: 9.8×10⁻⁶ M) [1]. Although this assay used the commercial HHCB mixture rather than isolated (4R,7R)-HHCB, the data establish that any HHCB-based study — including those requiring the (4R,7R) isomer as a stereochemically defined probe — must account for a receptor activity profile distinct from that of AHTN, ADBI, AHMI, or ATII.

Endocrine disruption screening Reporter gene assay Polycyclic musk toxicology

Bioaccumulation Divergence: HHCB BCF ~2.7× Higher Than AHTN in Fish

The EU environmental risk assessment by Balk & Ford (1999) reported a bioconcentration factor (BCF) in fish of 1584 (fresh weight) for HHCB, versus 597 for AHTN — a 2.65-fold difference [1]. The corresponding log Kₒw values were 5.9 and 5.7, respectively, and water solubility values were 1.75 mg/L (HHCB) versus 1.25 mg/L (AHTN) [1]. This substantially higher bioaccumulation tendency means that environmental monitoring programs, toxicokinetic modeling, and risk assessment efforts cannot substitute AHTN data for HHCB, nor can they rely on bulk mixture measurements when enantioselective fate processes (e.g., preferential biodegradation of the (4R,7S) isomer) are known to occur in sediments and biota [2].

Environmental fate modeling Bioaccumulation assessment Persistent organic pollutant screening

Aquatic Toxicity: Galaxolide (HHCB) 5-d-EC₅₀ 0.059 mg/L — Less Acutely Toxic Than Tonalide (AHTN) at 0.026 mg/L in Copepod Larval Development Assay

Wollenberger et al. (2003) assessed the inhibition of larval development in the marine copepod Acartia tonsa exposed to four synthetic musks over 5 days. Tonalide (AHTN) was the most potent inhibitor with a 5-d-EC₅₀ of 0.026 mg/L, while galaxolide (HHCB, commercial mixed isomers) exhibited a 5-d-EC₅₀ of 0.059 mg/L — a 2.3-fold lower acute toxicity [1]. For comparison, musk ketone and celestolide yielded 5-d-EC₅₀ values of 0.066 mg/L and 0.160 mg/L, respectively. These data demonstrate that structural class membership alone does not predict ecotoxicological potency, reinforcing the need for compound-specific — and ultimately isomer-specific — hazard characterization.

Marine ecotoxicology Synthetic musk risk assessment Copepod bioassay

Regulatory Trajectory Divergence: HHCB and AHTN Face Distinct Classification Timelines Under EU CLP

As of 2025–2026, both HHCB (hexamethylindanopyran, Galaxolide) and AHTN (Acetyl Hexamethyl Tetralin) are undergoing regulatory scrutiny in the EU for potential classification as CMR Category 1B (reprotoxic). However, the legal deadlines for opinion adoption differ: AHTN (Annex III entry 182) has a deadline of 30 July 2026, while HHCB (Annex III entry 336) has a later deadline of 12 June 2026 for the CLH proposal, with the classification process still ongoing [1]. France submitted a CLH intention for HHCB to ECHA in November 2023 as a reproductive toxicant and endocrine disruptor [2]. This staggered regulatory timeline means that procurement strategies for R&D or reference standard purposes must anticipate differential market access restrictions, with AHTN potentially facing earlier regulatory action than HHCB.

Regulatory compliance CMR classification Cosmetic ingredient regulation

Stereoselective Environmental Biodegradation: The (4R,7S)-Isomer Is Preferentially Degraded in Sediments — A Chiral Marker for Environmental Forensics

Chen et al. (2014) demonstrated that HHCB undergoes enantioselective biodegradation in freshwater sediments, with the (4R,7S)-isomer being preferentially biotransformed relative to other stereoisomers. This finding, derived from enantiomeric composition analysis of sediments from the Pearl River and Suzhou Creek, established that the isomeric ratio of HHCB in environmental samples deviates from the racemic composition of the commercial product as a function of residence time and biotic activity [1]. The (4R,7R)-isomer thus serves as a critical analytical reference standard — alongside the other discrete isomers — for calibrating chiral GC-MS methods used to distinguish recent from aged HHCB contamination, and to apportion sources in complex environmental mixtures.

Enantioselective biodegradation Environmental forensics Chiral pollutant tracking

Defined Application Scenarios Where (4R,7R)-Hexamethylindanopyran Delivers Verifiable Procurement Value


Chiral Reference Standard for Environmental Forensic Source-Tracking of HHCB Contamination

Environmental monitoring programs quantifying polycyclic musk contamination in sediments and biota require discrete stereoisomer standards to calibrate enantioselective GC-MS methods. Because the (4R,7S)-isomer is preferentially biodegraded in sediments [1], the (4R,7R)-isomer must be available as an authentic reference to establish enantiomeric fraction baselines. Achiral analytical methods using only the commercial mixed-isomer standard cannot detect the isomeric ratio shifts that reveal contaminant age and biotic transformation history.

Olfactory Receptor Structure-Activity Relationship (SAR) Studies Using an Odor-Negative Control

The finding that (4R,7R)-HHCB is 'weak to almost odorless' while the (4S)-configured isomers carry the potent musk character [1] makes this isomer uniquely valuable as a negative control in olfactory receptor binding assays. Researchers investigating musk receptor pharmacophore models can use the (4R,7R)-isomer to confirm that observed receptor activation is stereospecific, eliminating non-specific hydrophobic or solvent effects as confounding factors — an experimental design that is impossible with the commercial isomeric mixture.

Endocrine Disruption Mechanistic Studies Requiring Stereochemically Resolved Test Articles

Although HHCB's androgen receptor antagonism (IC₅₀ 1.0×10⁻⁷ M) has been characterized using the commercial mixture [1], the contribution of individual stereoisomers to this activity remains unknown. Laboratories conducting detailed mechanistic toxicology studies need each discrete isomer — including (4R,7R)-HHCB — to determine whether AR antagonism is enantiospecific, enantio-selective, or independent of stereochemistry. This information is critical for accurate structure-based risk assessment and for potential development of isomerically purified fragrance ingredients with reduced endocrine activity profiles.

Regulatory Compliance Reference Material for EU CLP and REACH Substance Identification

With HHCB under active CLH review as a potential CMR Category 1B substance [1], analytical laboratories supporting regulatory compliance testing require well-characterized reference materials for each discrete substance form. The (4R,7R)-isomer (CAS 252933-48-5) is a distinct UNII-listed substance, separate from the mixed-isomer commercial product (CAS 1222-05-5), and provides the unambiguous chemical identity documentation necessary for regulatory dossier submissions, import/export documentation, and certified reference material (CRM) production under ISO 17034.

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